molecular formula C5H13N B15306190 [(2R)-butan-2-yl](methyl)amine CAS No. 40916-74-3

[(2R)-butan-2-yl](methyl)amine

Katalognummer: B15306190
CAS-Nummer: 40916-74-3
Molekulargewicht: 87.16 g/mol
InChI-Schlüssel: PYFSCIWXNSXGNS-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-butan-2-ylamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom, along with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-butan-2-ylamine can be achieved through several methods. One common approach involves the reductive amination of butan-2-one with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-butan-2-ylamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, butan-2-one and methylamine, are fed into the reactor along with the reducing agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize yield and purity. The product is typically purified through distillation or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-butan-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often performed in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Wissenschaftliche Forschungsanwendungen

(2R)-butan-2-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Wirkmechanismus

The mechanism of action of (2R)-butan-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

(2R)-butan-2-ylamine can be compared with other secondary amines, such as:

    N-methylbutylamine: Similar structure but with different alkyl groups attached to the nitrogen.

    N-ethylbutylamine: Contains an ethyl group instead of a methyl group.

    N-methylpropylamine: Shorter carbon chain compared to (2R)-butan-2-ylamine.

Uniqueness

The uniqueness of (2R)-butan-2-ylamine lies in its specific stereochemistry and the combination of functional groups, which can impart distinct reactivity and biological activity compared to other secondary amines.

Eigenschaften

CAS-Nummer

40916-74-3

Molekularformel

C5H13N

Molekulargewicht

87.16 g/mol

IUPAC-Name

(2R)-N-methylbutan-2-amine

InChI

InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m1/s1

InChI-Schlüssel

PYFSCIWXNSXGNS-RXMQYKEDSA-N

Isomerische SMILES

CC[C@@H](C)NC

Kanonische SMILES

CCC(C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.